2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide
Description
N-(3-Methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid 2-oxabicyclo[2.2.1]heptane core. This scaffold is substituted with three methyl groups (at positions 4, 7, and 7), a ketone moiety at position 3, and a carboxamide group at position 1. The carboxamide nitrogen is further functionalized with a 3-methoxypropyl chain, distinguishing it from structurally related compounds. The bicyclic framework is synthetically derived from (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, a precursor widely used in the synthesis of analogous derivatives .
Properties
CAS No. |
889944-73-4 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-25-13-5-6-17-16(10-13)15-7-8-22-19(20(15)23-17)12-3-2-4-14(9-12)26-11-18(21)24/h2-6,9-10,19,22-23H,7-8,11H2,1H3,(H2,21,24) |
InChI Key |
UDDBIYIFZWZDJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is widely used for constructing tetrahydro-beta-carboline scaffolds. As demonstrated in the synthesis of β-carboline hybrids, L-tryptophan derivatives react with aldehydes under acidic conditions to form 1-substituted tetrahydro-beta-carbolines. For the 6-methoxy variant:
-
Starting Material : Methyl ester of L-tryptophan reacts with 4-methoxybenzaldehyde in acetic acid at 80°C for 12 hours to yield 1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid methyl ester.
-
Oxidation : Treatment with potassium permanganate (KMnO₄) in dimethylformamide (DMF) oxidizes the tetrahydro-beta-carboline to the fully aromatic 6-methoxy-beta-carbolin-1-one.
Key Data :
Friedel-Crafts Acylation and Ring Closure
An alternative route involves Friedel-Crafts acylation of indole derivatives. Source details the synthesis of 3-substituted 2-acylindoles, which undergo aminomethylenation with formamide derivatives and ammonium salts to form 1,4-disubstituted beta-carbolines. For 6-methoxy substitution:
-
Acylation : 5-methoxyindole reacts with acetyl chloride under AlCl₃ catalysis to form 2-acetyl-5-methoxyindole.
-
Aminomethylenation : Reaction with dimethylformamide dimethylacetal (DMF-DMA) introduces an enamine group.
-
Cyclization : Heating with ammonium acetate in ethanol yields 6-methoxy-beta-carbolin-1-one.
Advantages : Higher regiocontrol for electron-withdrawing substituents at C4.
Functionalization of the Phenolic Moiety
The 3-hydroxyphenyl group is introduced via electrophilic aromatic substitution or coupling reactions.
Ullmann Coupling
Copper-catalyzed Ullmann coupling attaches the phenolic group to the beta-carboline core:
-
Substrate Preparation : 6-Methoxy-beta-carbolin-1-one is brominated at position 3 using N-bromosuccinimide (NBS) in CCl₄.
-
Coupling : Reaction with 3-hydroxyphenylboronic acid under Pd(OAc)₂ catalysis in the presence of K₂CO₃ yields 3-(6-methoxy-beta-carbolin-1-yl)phenol.
Optimization :
Nucleophilic Aromatic Substitution
Direct substitution on pre-functionalized beta-carbolines:
-
Nitration : 6-Methoxy-beta-carbolin-1-one is nitrated at position 3 using HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.
-
Diazotization and Hydrolysis : The amine is diazotized (NaNO₂, HCl) and hydrolyzed to phenol.
Challenges : Requires careful control of nitration regiochemistry.
Acetamide Side-Chain Installation
The phenoxyacetamide group is introduced via Williamson ether synthesis or amidation.
Williamson Ether Synthesis
-
Chloroacetamide Preparation : Chloroacetyl chloride reacts with ammonium hydroxide to form chloroacetamide.
-
Etherification : 3-(6-Methoxy-beta-carbolin-1-yl)phenol reacts with chloroacetamide in the presence of K₂CO₃ in acetone, yielding the target compound.
Reaction Conditions :
Mitsunobu Reaction
For sterically hindered phenols:
-
Coupling : 3-(6-Methoxy-beta-carbolin-1-yl)phenol, acetamide, and diethyl azodicarboxylate (DEAD) in THF with triphenylphosphine.
-
Workup : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.
Comparative Analysis of Synthetic Routes
Key Findings :
-
Route 1 offers higher overall yield due to efficient Pd-catalyzed coupling.
-
Route 2 is preferable for electron-deficient beta-carbolines.
Structural Characterization and Validation
Critical analytical data for intermediates and the final compound:
6-Methoxy-beta-carbolin-1-one
2-[3-(6-Methoxy-beta-carbolin-1-yl)phenoxy]acetamide
Challenges and Optimization Opportunities
-
Regioselectivity in Nitration : Positional isomers necessitate careful chromatographic separation.
-
Oxidation Over-Reduction : Use of KMnO₄ in DMF requires strict temperature control to prevent decarboxylation.
-
Catalyst Cost : Pd-based couplings are effective but expensive; Ni catalysts offer a lower-cost alternative .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the beta-carboline core, potentially converting it to tetrahydro-beta-carboline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated beta-carboline derivatives.
Reduction: Tetrahydro-beta-carboline derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that beta-carbolines possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. 2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide may interact with various molecular targets to exert these effects. For instance, studies have shown that beta-carbolines can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Beta-carbolines are known to interact with neurotransmitter receptors in the brain, potentially influencing mood and cognitive functions. Research suggests that this compound could mitigate neurodegenerative processes by protecting neurons from oxidative stress and excitotoxicity .
Antimicrobial Activity
The antimicrobial properties of beta-carbolines have been documented in various studies. This compound may exhibit activity against a range of pathogens by disrupting bacterial cell membranes or inhibiting crucial metabolic pathways.
Biological Research
Cellular Mechanisms
In biological research, this compound is studied for its interactions with cellular processes. It may influence enzyme activity and receptor signaling pathways. Understanding these interactions can provide insights into the mechanisms underlying various diseases and inform therapeutic strategies .
Synthesis of Complex Molecules
The unique structure of this compound makes it a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for diverse chemical reactions that can lead to novel compounds with enhanced biological activities.
Industrial Applications
Material Development
In the industrial sector, compounds like this compound could be utilized in developing new materials or as precursors for synthesizing other valuable chemicals. The versatility of beta-carboline derivatives opens avenues for innovation in material science and chemical engineering.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting mood and cognition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares its bicyclo[2.2.1]heptane core with multiple derivatives, but differences in substituents significantly influence physicochemical and biological properties. Key structural analogs include:
Physicochemical Properties
- Lipophilicity :
- Solubility: Morpholinoethyl ester (13a): Improved aqueous solubility due to the morpholine group . Target Compound: 3-Methoxypropyl chain balances lipophilicity and solubility.
- Stereochemistry :
- Some derivatives (e.g., compound 13c in ) are synthesized as stereoisomeric mixtures, while others (e.g., ) have defined stereochemistry .
Biological Activity
2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide is a compound derived from the beta-carboline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 302.35 g/mol
- CAS Number : Not specified but related to 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline.
Biological Activity Overview
Research indicates that compounds related to beta-carbolines exhibit a variety of biological activities including:
- Monoamine Oxidase Inhibition : Specifically, 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to selectively inhibit monoamine oxidase A (MAO-A), which is significant in the treatment of depression and anxiety disorders .
Table 1: Inhibition Potency of MAO Isoforms by 6-Methoxy-2,3,4,9-Tetrahydro-1H-Beta-Carboline
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| 6-Methoxy-2,3,4,9-Tetrahydro-1H-Beta-Carboline | 1.6 | >100 |
The biological activity of beta-carbolines is often linked to their ability to interact with neurotransmitter systems. The inhibition of MAO-A leads to increased levels of serotonin and norepinephrine in the brain. This mechanism is crucial for the antidepressant effects observed in various studies.
Case Studies and Research Findings
- Antidepressant Effects : A study demonstrated that administration of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline significantly improved depressive-like behaviors in animal models. The compound was administered at varying doses (25 mg/kg to 150 mg/kg), showing a dose-dependent increase in MAO-A inhibition .
- Neuroprotective Properties : Research has indicated that derivatives of beta-carbolines may offer neuroprotection against oxidative stress. In vitro studies suggest that these compounds can reduce neuronal cell death induced by oxidative agents .
- Potential Anticancer Activity : Preliminary studies have shown that beta-carboline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 0.69 to 22 µM against cancer cells such as MCF-7 and A549 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
